N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-2-6-12-9-13(22)18-15-19-20-16(21(12)15)24-10-14(23)17-11-7-4-3-5-8-11/h9,11H,2-8,10H2,1H3,(H,17,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZWMEHLRUQEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 891123-32-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₃N₅O₂S
- Molecular Weight : 349.5 g/mol
- Structure : The compound contains a triazole ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its structural components:
- Triazole Moiety : Compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This is largely due to their ability to interact with various biological targets such as enzymes and receptors .
- Thioacetamide Group : The presence of the thioacetamide group enhances the compound's reactivity and potential interaction with biological macromolecules.
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against a variety of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Activity
The triazole structure is often associated with anticancer properties:
- Cytotoxicity Studies : In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from the triazole scaffold have shown IC₅₀ values in the low micromolar range against multiple cancer types .
Structure–Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and cellular uptake |
| Propyl Substituent | Influences binding affinity to biological targets |
| Thio Group | Potentially increases reactivity with thiol-containing biomolecules |
Case Studies
- Study on Antimicrobial Effects : A study evaluating various triazole derivatives found that compounds similar to N-cyclohexyl derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of related triazole compounds against cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). The results indicated that modifications in the substituents significantly affected the potency of these compounds .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, which include the triazolo[4,3-a]pyrimidine structure found in this compound, have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds with similar structures have been reported to possess EC50 values that demonstrate their potency against these pathogens .
Antiviral Effects
In addition to antibacterial properties, N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide may also exhibit antiviral effects. The 1,2,4-triazole scaffold is known for its role in developing antiviral agents targeting various viruses by inhibiting viral replication processes .
Anti-inflammatory Potential
The compound's structure suggests possible anti-inflammatory applications. Triazole derivatives have been investigated for their ability to modulate inflammatory pathways and could serve as therapeutic agents for conditions such as rheumatoid arthritis and psoriasis .
Enzyme Inhibition
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes critical for microbial survival or replication. For example, compounds containing the triazole moiety have been shown to inhibit enzymes such as SecA ATPase in bacteria .
Interaction with Biological Targets
This compound may interact with various biological targets including receptors involved in inflammatory responses. The modulation of these receptors can lead to reduced inflammation and improved therapeutic outcomes in diseases characterized by excessive inflammatory responses .
Study on Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of triazole derivatives reported that compounds similar to this compound demonstrated significant activity against both drug-sensitive and drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Research on Anti-inflammatory Effects
Research focusing on anti-inflammatory effects indicated that triazole derivatives could effectively reduce inflammation in animal models of arthritis. This suggests that this compound might hold promise for further development as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?
- A novel method involves reacting N-cyclohexyl-2-cyanoacetamide with thioglycolic acid to form intermediates such as thiazolidinones, followed by cyclization to yield the triazolopyrimidine core. Reaction conditions (e.g., solvent, temperature) and catalyst selection significantly influence yields, with optimized protocols achieving ~75% efficiency. Multi-step synthesis requires careful purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1713 cm⁻¹, C≡N at ~2186 cm⁻¹). ¹H/¹³C NMR resolves cyclohexyl protons (δ 1.09–1.65 ppm) and methyl/propyl substituents. Mass spectrometry confirms molecular weight (e.g., via ESI-MS). Cross-validation with X-ray crystallography (where single crystals are obtainable) provides definitive bond lengths and angles .
Q. Has this compound demonstrated preliminary biological activity in antimicrobial assays?
- Derivatives of triazolopyrimidine-thioacetamide hybrids have been evaluated against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), showing moderate inhibition zones (12–18 mm). Assays typically use agar diffusion methods at concentrations of 50–100 µg/mL, with MIC values calculated via serial dilution .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of synthetic pathways for this compound?
- Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energy barriers and intermediate stability. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, transition-state analysis of cyclization steps can identify optimal solvents or catalysts .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Discrepancies in NMR or IR data may arise from tautomerism or conformational flexibility. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-reference with X-ray crystallography (e.g., C–C bond lengths < 1.5 Å confirm sp³ hybridization) or variable-temperature NMR to detect dynamic processes .
Q. What strategies improve yield in multi-step syntheses involving sulfur-containing intermediates?
- Key steps:
- Thiol protection : Use tert-butylthiol groups to prevent oxidation.
- Catalyst optimization : Pd/C or Ni catalysts enhance thioether bond formation.
- Workup protocols : Extract sulfur byproducts with aqueous NaHCO₃ to reduce impurities.
Q. Are structure-activity relationships (SARs) established for triazolopyrimidine-thioacetamide analogs?
- Modifying the propyl group at position 5 or the cyclohexyl moiety alters antimicrobial potency. For example:
- 5-Ethyl analogs : Reduced activity (MIC > 100 µg/mL).
- 5-Benzyl analogs : Enhanced lipophilicity improves fungal inhibition.
Methodological Notes
- Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) to prevent thiol oxidation.
- Data Validation : Use PubChem’s computed properties (e.g., LogP, polar surface area) to verify experimental results .
- Advanced Instrumentation : Synchrotron X-ray sources improve resolution for small-molecule crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
